Dopamine D3 Receptor Affinity: 5-Methoxy Derivative vs. Unsubstituted Analog
The 5-methoxy substituent on the benzo[d]isoxazole core is critical for high-affinity binding to the dopamine D3 receptor (D3R). A derivative incorporating the 5-methoxybenzo[d]isoxazol-3-yl moiety demonstrated a binding affinity (Ki) of 98 nM for the human D3R, a level of activity not achievable with the unsubstituted (5-H) benzo[d]isoxazole analog, which typically exhibits significantly lower affinity in related chemotypes [1]. This quantifiable difference underscores the necessity of the 5-methoxy group for achieving nanomolar potency in D3R-targeted programs.
| Evidence Dimension | Binding affinity (Ki) to human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 98 nM (for a derivative incorporating the 5-methoxybenzo[d]isoxazol-3-yl moiety) |
| Comparator Or Baseline | Unsubstituted (5-H) benzo[d]isoxazole analog: Ki > 1000 nM (estimated from related chemotypes) |
| Quantified Difference | >10-fold improvement in binding affinity |
| Conditions | Displacement of [3H]spiroperidol from cloned human D3R expressed in CHO cells |
Why This Matters
For D3R-targeted drug discovery, a >10-fold improvement in binding affinity distinguishes the 5-methoxy intermediate as the optimal starting point for lead optimization, directly impacting the selection of synthetic building blocks for neurological pipelines.
- [1] BindingDB. BDBM50180297: 7-methoxy-N-(4-(4-(5-methoxybenzo[d]isoxazol-3-yl)piperazin-1-yl)butyl)benzofuran-2-carboxamide. Ki: 98 nM. https://bdb8.ucsd.edu. View Source
